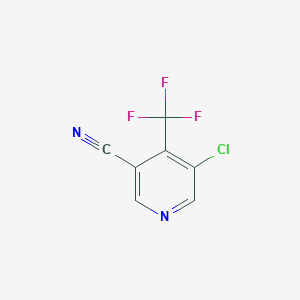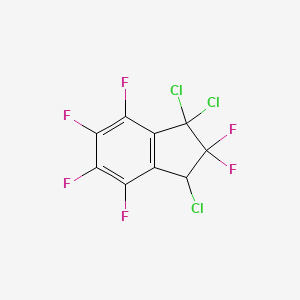
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination and fluorination of an indene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce partially dehalogenated derivatives.
Scientific Research Applications
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct applications and environmental impact.
Uniqueness
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which imparts specific chemical and physical properties not found in simpler chlorofluorocarbons
Properties
CAS No. |
88953-07-5 |
|---|---|
Molecular Formula |
C9HCl3F6 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3,3-trichloro-2,2,4,5,6,7-hexafluoro-1H-indene |
InChI |
InChI=1S/C9HCl3F6/c10-7-1-2(8(11,12)9(7,17)18)4(14)6(16)5(15)3(1)13/h7H |
InChI Key |
KVBWZTIVWPXXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2=C(C(=C(C(=C2F)F)F)F)C(C1(F)F)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


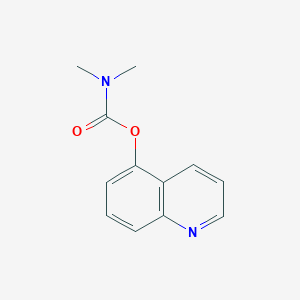

![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)
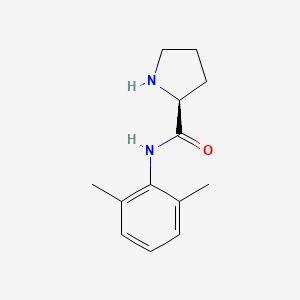
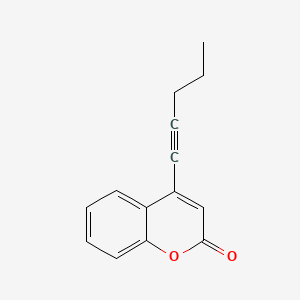
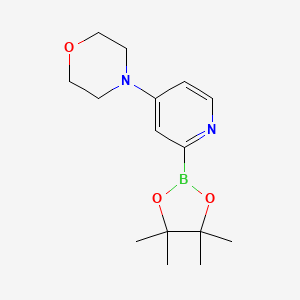
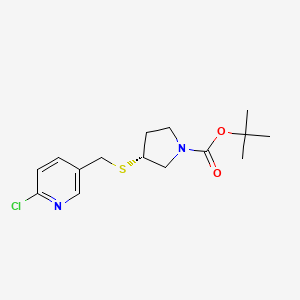

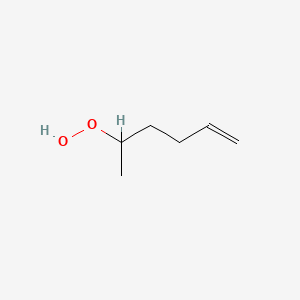
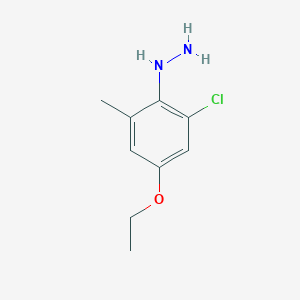
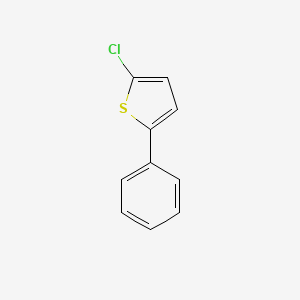
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
